(4-(Aminomethyl)-3-fluorophenyl)boronic acid
Overview
Description
(4-(Aminomethyl)-3-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of an aminomethyl group and a fluorine atom on the phenyl ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Aminomethyl)-3-fluorophenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium-catalyzed reaction with bis(pinacolato)diboron (B2Pin2) under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a ligand like triphenylphosphine (PPh3) in a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(Aminomethyl)-3-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: The aminomethyl group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 4-(aminomethyl)-3-fluorophenol
Reduction: Formation of 4-(aminomethyl)-3-fluoroaniline
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
(4-(Aminomethyl)-3-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of (4-(Aminomethyl)-3-fluorophenyl)boronic acid depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond with an aryl halide. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in enzyme inhibition and sensing applications .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-(Aminomethyl)phenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
(4-(Aminomethyl)-3-fluorophenyl)boronic acid is unique due to the presence of both an aminomethyl group and a fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other boronic acids. The fluorine atom can enhance the compound’s stability and lipophilicity, while the aminomethyl group can increase its solubility and reactivity in biological systems .
Properties
IUPAC Name |
[4-(aminomethyl)-3-fluorophenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO2/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,11-12H,4,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOUATUDGNOYMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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